[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate
Overview
Description
1-Palmitoyl-2-Elaidoyl-3-Linoleoyl-rac-glycerol is a triacylglycerol compound that contains palmitic acid, elaidic acid, and linoleic acid at the sn-1, sn-2, and sn-3 positions, respectively . Triacylglycerols are a type of lipid that play a crucial role in energy storage and metabolism in living organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Palmitoyl-2-Elaidoyl-3-Linoleoyl-rac-glycerol involves the esterification of glycerol with palmitic acid, elaidic acid, and linoleic acid. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of enzymatic catalysis to achieve higher specificity and yield. Lipase enzymes are often employed to catalyze the esterification process, which can be carried out at lower temperatures and under milder conditions compared to chemical catalysis .
Chemical Reactions Analysis
Types of Reactions: 1-Palmitoyl-2-Elaidoyl-3-Linoleoyl-rac-glycerol can undergo various chemical reactions, including:
Oxidation: The unsaturated fatty acid chains (elaidic acid and linoleic acid) can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of glycerol and free fatty acids.
Transesterification: The compound can undergo transesterification reactions with other alcohols or fatty acids, leading to the formation of new triacylglycerols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Transesterification: Methanol or ethanol can be used as alcohols in the presence of a base catalyst such as sodium methoxide or potassium hydroxide.
Major Products:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Glycerol and free fatty acids (palmitic acid, elaidic acid, and linoleic acid).
Transesterification: New triacylglycerols and glycerol.
Scientific Research Applications
1-Palmitoyl-2-Elaidoyl-3-Linoleoyl-rac-glycerol has several scientific research applications, including:
Lipid Metabolism Studies: It is used as a model compound to study lipid metabolism and the enzymatic processes involved in the breakdown and synthesis of triacylglycerols.
Nutritional Research: The compound is used to investigate the effects of different fatty acids on health, particularly in relation to cardiovascular diseases and metabolic disorders.
Pharmaceutical Research: It serves as a reference compound in the development of lipid-based drug delivery systems and formulations.
Industrial Applications: The compound is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 1-Palmitoyl-2-Elaidoyl-3-Linoleoyl-rac-glycerol involves its metabolism by lipase enzymes, which hydrolyze the ester bonds to release free fatty acids and glycerol. These free fatty acids can then undergo further metabolic processes, such as β-oxidation, to produce energy. The compound also interacts with cellular membranes, influencing membrane fluidity and function .
Comparison with Similar Compounds
1-Palmitoyl-2-Oleoyl-3-Linoleoyl-rac-glycerol: Contains oleic acid instead of elaidic acid.
1-Palmitoyl-2-Linoleoyl-3-Acetyl-rac-glycerol: Contains an acetyl group at the sn-3 position instead of linoleic acid.
1-Palmitoyl-2-Linoleoyl-3-Hydroxyl-rac-glycerol: Contains a hydroxyl group at the sn-3 position instead of linoleic acid
Uniqueness: 1-Palmitoyl-2-Elaidoyl-3-Linoleoyl-rac-glycerol is unique due to the presence of elaidic acid, a trans fatty acid, at the sn-2 position. This configuration affects the compound’s physical and chemical properties, such as melting point and oxidative stability, making it distinct from other triacylglycerols containing cis fatty acids .
Properties
IUPAC Name |
[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H100O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16,19,25-28,52H,4-15,17-18,20-24,29-51H2,1-3H3/b19-16-,27-25-,28-26+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLAHZTWGPHKFF-TUBMDRDISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H100O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
857.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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